molecular formula C14H16O4 B14289850 Dimethyl (3-phenylprop-2-en-1-yl)propanedioate CAS No. 119793-72-5

Dimethyl (3-phenylprop-2-en-1-yl)propanedioate

Katalognummer: B14289850
CAS-Nummer: 119793-72-5
Molekulargewicht: 248.27 g/mol
InChI-Schlüssel: ZVAUCRDQDHSXBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl (3-phenylprop-2-en-1-yl)propanedioate is an organic compound with the molecular formula C14H16O4 It is a derivative of malonic acid and features a phenyl group attached to a prop-2-en-1-yl chain, which is further connected to a propanedioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl (3-phenylprop-2-en-1-yl)propanedioate can be synthesized through various methods. One common approach involves the reaction of dimethyl malonate with 3-phenylprop-2-en-1-yl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl (3-phenylprop-2-en-1-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Dimethyl (3-phenylprop-2-en-1-yl)propanedioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of dimethyl (3-phenylprop-2-en-1-yl)propanedioate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways depend on the specific application and the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethyl (3-phenylprop-2-en-1-yl)propanedioate is unique due to its specific structure, which combines the properties of a phenyl group and a malonate ester.

Eigenschaften

CAS-Nummer

119793-72-5

Molekularformel

C14H16O4

Molekulargewicht

248.27 g/mol

IUPAC-Name

dimethyl 2-(3-phenylprop-2-enyl)propanedioate

InChI

InChI=1S/C14H16O4/c1-17-13(15)12(14(16)18-2)10-6-9-11-7-4-3-5-8-11/h3-9,12H,10H2,1-2H3

InChI-Schlüssel

ZVAUCRDQDHSXBG-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CC=CC1=CC=CC=C1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.